molecular formula C10H10FN3 B1447795 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 1936431-65-0

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1447795
CAS No.: 1936431-65-0
M. Wt: 191.2 g/mol
InChI Key: VVAAPXTUTXFQHG-UHFFFAOYSA-N
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Description

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine compound that features a fluorine atom and a pyrazole ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can reduce the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-3-(1H-pyrazol-4-yl)aniline: Lacks the methyl group on the pyrazole ring.

    3-(1-methyl-1H-pyrazol-4-yl)aniline: Lacks the fluorine atom.

    2-chloro-3-(1-methyl-1H-pyrazol-4-yl)aniline: Contains a chlorine atom instead of fluorine.

Uniqueness

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both the fluorine atom and the methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

2-fluoro-3-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)8-3-2-4-9(12)10(8)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAPXTUTXFQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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